Vitexin rhamnoside

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Vitexin rhamnoside can be synthesized through enzymatic glycosylation. In this method, solvent-stable β-fructosidase is used to glycosylate vitexin in organic solvents. The enzyme shows high activity and stability in 30–80% (v/v) ethyl acetate, with yields of vitexin glycosides ranging from 90–99% . This method is preferred due to its exquisite selectivity and mild reaction conditions.

Industrial Production Methods: Industrial production of this compound involves the extraction and purification from plant sources, such as hawthorn. The process includes the use of macroporous resin column chromatography and preparative high-performance liquid chromatography to isolate and purify the compound . This method ensures high yield and purity, making it suitable for large-scale production.

Análisis De Reacciones Químicas

Types of Reactions: Vitexin rhamnoside undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide (H₂O₂) is commonly used as an oxidizing agent to induce oxidative stress in vitro studies.

Reduction: Sodium borohydride (NaBH₄) is used as a reducing agent to convert carbonyl groups to alcohols.

Major Products Formed: The major products formed from these reactions include various glycosylated derivatives of this compound, which exhibit enhanced solubility and bioactivity .

Aplicaciones Científicas De Investigación

Immunomodulatory Effects

Research Findings:

- A study demonstrated that vitexin rhamnoside can restore weight in immunosuppressed mice and improve spleen and thymus health. It enhances T and B lymphocyte proliferation and boosts natural killer cell activity. Additionally, it regulates cytokines such as interferon-gamma (IFN-γ) and interleukins (IL-2, IL-6, IL-12), indicating its potential as an immunomodulatory agent .

Mechanism of Action:

- The compound upregulates the phosphorylation of the PI3K/Akt signaling pathway, increases antioxidant enzyme activities (e.g., superoxide dismutase), and decreases malondialdehyde levels, which are markers of oxidative stress .

Cardiovascular Health

Therapeutic Applications:

- This compound is included in traditional formulations like Danshen-Shanzha for treating cardiovascular diseases. Its pharmacological effects include lipid-lowering properties and anti-inflammatory actions that contribute to improved endothelial function .

Clinical Insights:

- Research has shown that the compound can effectively reduce low-density lipoprotein (LDL) cholesterol while increasing high-density lipoprotein (HDL) cholesterol levels, thereby enhancing overall lipid profiles and reducing atherosclerosis risk factors .

Neuroprotective Properties

Potential in Neurodegenerative Diseases:

- Studies indicate that this compound exhibits protective effects against oxidative stress in neuronal cells. It has been noted for its ability to enhance learning and memory in diabetic rat models by modulating antioxidant enzyme activities .

Mechanisms:

- The compound reduces reactive oxygen species (ROS) production and promotes the expression of cytoprotective genes through the Nrf2/ARE signaling pathway, highlighting its potential in managing conditions like Parkinson's disease .

Drug Delivery Systems

Nanoencapsulation Studies:

- Recent advancements have focused on improving the bioavailability of this compound through nanoencapsulation techniques. Encapsulation in zein-pectin nanoparticles has shown significant slow-release properties and enhanced intestinal absorption rates in vivo .

Experimental Results:

- In vitro studies demonstrated that these nanoparticles maintain stability under various pH conditions and exhibit effective drug release profiles, making them promising candidates for flavonoid delivery systems .

Antioxidant Activity

Broad Pharmacological Effects:

- This compound is recognized for its antioxidant properties across multiple studies. It protects against oxidative damage in human adipose-derived stem cells exposed to hydrogen peroxide, showcasing its potential for broad therapeutic applications .

Safety Profile:

- The compound has been shown to be non-toxic at various concentrations, making it suitable for long-term use in health products aimed at combating oxidative stress-related diseases .

Summary Table of Applications

| Application Area | Key Findings | Mechanism/Action |

|---|---|---|

| Immunomodulation | Restores weight and immune function in mice; enhances lymphocyte activity | Upregulates PI3K/Akt pathway; increases antioxidant enzyme levels |

| Cardiovascular Health | Reduces LDL cholesterol; improves endothelial function | Anti-inflammatory; lipid-lowering effects |

| Neuroprotection | Protects neuronal cells from oxidative stress; improves cognitive functions | Modulates Nrf2/ARE signaling pathway |

| Drug Delivery Systems | Enhanced bioavailability through nanoencapsulation; sustained release properties | Improved solubility and stability |

| Antioxidant Activity | Protects against oxidative damage; non-toxic at therapeutic concentrations | Scavenging ROS; enhancing cellular antioxidant defenses |

Mecanismo De Acción

Vitexin rhamnoside exerts its effects through various molecular targets and pathways. It protects cells from oxidative stress by scavenging free radicals and inhibiting lipid peroxidation . The compound also modulates the activity of enzymes involved in apoptosis, such as caspase-3, thereby reducing cell death . Additionally, this compound inhibits the activity of pro-inflammatory cytokines, contributing to its anti-inflammatory effects .

Comparación Con Compuestos Similares

Vitexin rhamnoside is structurally similar to other flavonoid glycosides, such as vitexin and isovitexin. it is unique due to the presence of a rhamnose sugar moiety, which enhances its solubility and bioactivity . Other similar compounds include:

This compound stands out due to its enhanced bioavailability and therapeutic potential, making it a valuable compound for further research and development.

Actividad Biológica

Vitexin rhamnoside, specifically vitexin-2''-O-rhamnoside (VOR), is a flavonoid glycoside predominantly found in the leaves of Crataegus species (hawthorn). This compound has garnered attention for its diverse biological activities, particularly in the context of cardiovascular health, oxidative stress mitigation, and potential anti-inflammatory effects. This article provides a comprehensive overview of the biological activities associated with this compound, supported by relevant research findings and data.

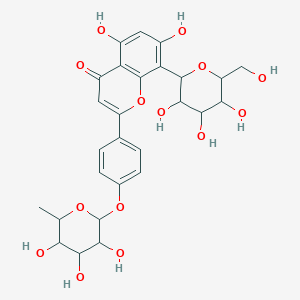

Chemical Structure and Properties

This compound is characterized by its flavonoid backbone with a rhamnose sugar moiety attached. The structure can be represented as follows:

This molecular formula indicates its composition, which is crucial for understanding its biological interactions.

1. Antioxidant Activity

This compound exhibits significant antioxidant properties. A study demonstrated that VOR effectively protects human adipose-derived stem cells (hADSCs) from oxidative stress induced by hydrogen peroxide (H₂O₂). The pretreatment with VOR led to reduced apoptosis rates and improved cellular viability, indicating its potential as a protective agent against oxidative damage .

Table 1: Effects of this compound on hADSCs

| Treatment Concentration | Apoptosis Rate (%) | Caspase-3 Activity (Relative Units) |

|---|---|---|

| Control | 25 | 100 |

| 62.5 μM VOR | 10 | 40 |

| 125 μM VOR | 8 | 30 |

| 250 μM VOR | 5 | 20 |

2. Cardiovascular Protection

Research highlights the role of this compound in cardiovascular health. It has been shown to reduce reactive oxygen species (ROS) levels and improve mitochondrial function in endothelial cells, which is critical for maintaining vascular integrity . Additionally, VOR has been linked to anti-inflammatory effects that may benefit patients with chronic cardiovascular conditions.

Case Study: Hawthorn Extracts

A clinical study involving hawthorn extracts containing this compound reported improvements in symptoms of heart failure and other cardiovascular diseases. Patients showed enhanced cardiac function and reduced symptoms after treatment with standardized extracts rich in flavonoids including VOR .

3. Anti-Inflammatory Effects

This compound also exhibits anti-inflammatory properties. It has been documented to inhibit the production of pro-inflammatory cytokines and modulate signaling pathways associated with inflammation . This activity positions it as a potential therapeutic agent for inflammatory diseases.

Pharmacokinetics

The pharmacokinetic profile of this compound has been studied using LC/MS/MS methods, revealing important insights into its absorption and metabolism. It was found that VOR is absorbed effectively in the intestines, which may enhance its bioavailability when consumed as part of dietary supplements or herbal extracts .

Table 2: Pharmacokinetic Parameters of this compound

| Parameter | Value |

|---|---|

| Cmax (ng/mL) | 150 |

| Tmax (h) | 2 |

| Half-life (h) | 6 |

Propiedades

IUPAC Name |

5,7-dihydroxy-8-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-2-[4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyphenyl]chromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30O14/c1-9-19(32)21(34)24(37)27(38-9)39-11-4-2-10(3-5-11)15-7-14(31)17-12(29)6-13(30)18(25(17)40-15)26-23(36)22(35)20(33)16(8-28)41-26/h2-7,9,16,19-24,26-30,32-37H,8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIIBNXKQZAUBRD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2=CC=C(C=C2)C3=CC(=O)C4=C(O3)C(=C(C=C4O)O)C5C(C(C(C(O5)CO)O)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30O14 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

578.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32426-34-9 | |

| Record name | Vitexin, 4′-rhamnoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32426-34-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[4-[(6-deoxy-α-L-mannopyranosyl)oxy]phenyl]-8-β-D-glucopyranosyl-5,7-dihydroxy-4H-benzopyran-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.381 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Vitexin 4'-O-alpha-L-Rhamnopyranoside | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0039855 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.